molecular formula C20H36N2 B3131449 N,N'-Diheptyl-P-phenylenediamine CAS No. 35423-91-7

N,N'-Diheptyl-P-phenylenediamine

Cat. No.: B3131449
CAS No.: 35423-91-7
M. Wt: 304.5 g/mol
InChI Key: KLXCURAAWYXTPC-UHFFFAOYSA-N
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Description

N,N’-Diheptyl-P-phenylenediamine: is an organic compound with the molecular formula C20H36N2 . It is a derivative of p-phenylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by heptyl groups. This compound is known for its applications in various fields, including materials science and biomedical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diheptyl-P-phenylenediamine typically involves the alkylation of p-phenylenediamine with heptyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The reaction is usually performed at elevated temperatures to ensure complete alkylation .

Industrial Production Methods: Industrial production of N,N’-Diheptyl-P-phenylenediamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: N,N’-Diheptyl-P-phenylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N’-Diheptyl-P-phenylenediamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N’-Diheptyl-P-phenylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It can also interact with cellular membranes, altering their properties and affecting cellular functions .

Comparison with Similar Compounds

  • N,N-Diethyl-p-phenylenediamine
  • N,N-Dimethyl-p-phenylenediamine
  • N,N’-Diphenyl-p-phenylenediamine

Comparison: N,N’-Diheptyl-P-phenylenediamine is unique due to its longer alkyl chains, which impart different physical and chemical properties compared to its shorter-chain analogs. This difference in structure can affect its solubility, reactivity, and interaction with biological systems .

Properties

IUPAC Name

1-N,4-N-diheptylbenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N2/c1-3-5-7-9-11-17-21-19-13-15-20(16-14-19)22-18-12-10-8-6-4-2/h13-16,21-22H,3-12,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXCURAAWYXTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC1=CC=C(C=C1)NCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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